
N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)benzamide is a synthetic organic compound that features a furan ring, a morpholine moiety, and a benzamide group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Morpholine Moiety: This can be achieved by reacting the intermediate with morpholine under appropriate conditions.
Formation of the Benzamide Group: The final step involves coupling the intermediate with benzoyl chloride or a similar reagent to form the benzamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially leading to the formation of furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-dione derivatives, while reduction could produce amines.
科学研究应用
N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)benzamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The furan ring and morpholine moiety could play crucial roles in binding to the target site, while the benzamide group might influence the compound’s overall stability and solubility.
相似化合物的比较
Similar Compounds
N-(1-(Furan-2-yl)-3-aminoprop-1-en-2-yl)benzamide: Lacks the morpholine moiety.
N-(1-(Thiophen-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)benzamide: Contains a thiophene ring instead of a furan ring.
N-(1-(Furan-2-yl)-3-((2-piperidinoethyl)amino)-3-oxoprop-1-en-2-yl)benzamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)benzamide is unique due to the combination of its furan ring, morpholine moiety, and benzamide group. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.
属性
CAS 编号 |
324561-99-1 |
|---|---|
分子式 |
C20H23N3O4 |
分子量 |
369.4 g/mol |
IUPAC 名称 |
N-[(E)-1-(furan-2-yl)-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C20H23N3O4/c24-19(16-5-2-1-3-6-16)22-18(15-17-7-4-12-27-17)20(25)21-8-9-23-10-13-26-14-11-23/h1-7,12,15H,8-11,13-14H2,(H,21,25)(H,22,24)/b18-15+ |
InChI 键 |
FDFYRGMLZUTYCS-OBGWFSINSA-N |
手性 SMILES |
C1COCCN1CCNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
规范 SMILES |
C1COCCN1CCNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




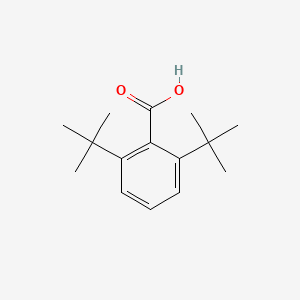
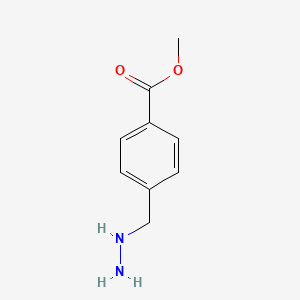
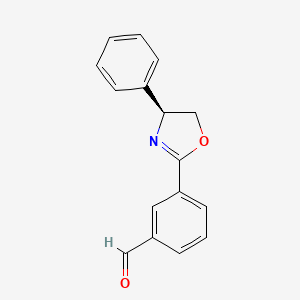

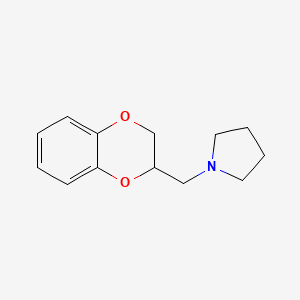
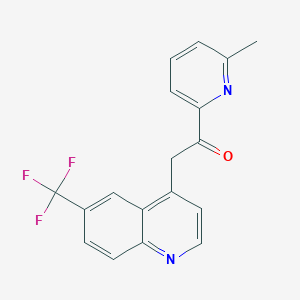
![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)

![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)



